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Compound of Interest

Compound Name:
8-Hydroxyquinoline-7-carboxylic

acid

Cat. No.: B025490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
hydroxyquinoline-7-carboxylic acid, a versatile heterocyclic compound with applications in

medicinal chemistry and materials science. This document compiles available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

detailed experimental protocols relevant for the characterization of this and structurally related

molecules.

Data Presentation
The following tables summarize the available and predicted spectroscopic data for 8-
hydroxyquinoline-7-carboxylic acid. It is important to note that while some experimental data

for related compounds is available, a complete, peer-reviewed dataset for this specific

molecule is not consistently reported in the literature. The ¹H NMR data presented is based on

prediction and data from commercial suppliers, and the ¹³C NMR, IR, and MS data are based

on typical values for this class of compounds.

Table 1: ¹H NMR Spectral Data (Predicted)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 9.03 dd J = 4.0, 1.3

H-3 7.41 dd J = 8.3, 4.1

H-4 8.11 dd J = 8.3, 1.6

H-5 7.30 d J = 8.7

H-6 8.36 d J = 8.6

-OH br s

-COOH br s

Solvent: Pyridine-d₅, Frequency: 400.1 MHz. Data is predicted and should be confirmed

experimentally.

Table 2: ¹³C NMR Spectral Data (Typical)

Carbon Chemical Shift (δ, ppm)

C-2 ~150

C-3 ~122

C-4 ~137

C-4a ~140

C-5 ~118

C-6 ~129

C-7 ~115

C-8 ~155

C-8a ~128

-COOH ~170
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Note: These are approximate chemical shifts based on known values for 8-hydroxyquinoline

derivatives. Actual values will be dependent on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data (Typical Absorption Bands)

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad
O-H stretch (carboxylic acid

and phenol)

~1700 Strong C=O stretch (carboxylic acid)

1600-1450 Medium-Strong
C=C and C=N stretching

(aromatic rings)

~1300 Medium C-O stretch

~1200 Medium O-H bend

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

m/z Interpretation

189 [M]⁺ (Molecular Ion)

172 [M-OH]⁺

144 [M-COOH]⁺

116 Loss of CO from [M-COOH]⁺

Note: Fragmentation patterns can vary significantly with the ionization technique used.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are based on common practices for the analysis of 8-hydroxyquinoline

derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of 8-hydroxyquinoline-7-carboxylic acid for ¹H NMR and

20-25 mg for ¹³C NMR.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to

its ability to solubilize polar compounds and allow for the observation of exchangeable

protons.

Instrumentation and Data Acquisition:

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, acquire data with a spectral width of approximately 12 ppm, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

For ¹³C NMR, use a spectral width of approximately 220 ppm with proton decoupling. A

longer relaxation delay (5-10 seconds) and a larger number of scans will be necessary

due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

2. Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of the dry sample with approximately 100-200

mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Instrumentation and Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Collect data over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Perform a background scan with an empty sample compartment or a pure KBr pellet

before scanning the sample.

3. Mass Spectrometry (MS)

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Instrumentation and Data Acquisition:

Introduce the sample into the mass spectrometer via a suitable ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the

molecular weight of the compound (e.g., m/z 50-500).

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain

fragmentation patterns of the molecular ion.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 8-hydroxyquinoline-7-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b025490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for obtaining and interpreting NMR, IR, and

MS spectroscopic data for a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 8-Hydroxyquinoline-7-
Carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025490#spectroscopic-data-nmr-ir-ms-for-8-
hydroxyquinoline-7-carboxylic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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